(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

asymmetric synthesis chiral resolution enantiopure building blocks

Racemic piperazine intermediates introduce stereochemical ambiguity and regulatory risk in chiral drug development. This (2S)-configured, orthogonally protected building block eliminates both: • Fixed (2S) stereochemistry - eliminates diastereomer formation and meets FDA enantiomer evaluation requirements • Orthogonal Boc (N1) / benzyl (N4) protection - enables regioselective deprotection for parallel synthesis • (2S)-hydroxymethyl handle - third diversification point via oxidation, esterification, or displacement Supplied at 97% purity with documented stereochemical integrity for streamlined regulatory submission.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 947275-34-5
Cat. No. B7827140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine
CAS947275-34-5
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m0/s1
InChIKeyYFBKIGOBELWXJV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine: Identity & Sourcing


(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (CAS 947275-34-5) is a chirally pure, differentially protected piperazine building block with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol [1]. The compound features a (2S)-configured stereogenic center at the carbon bearing the hydroxymethyl group, a tert-butoxycarbonyl (Boc) protecting group at the N1 position, and a benzyl group at the N4 position. Key physical property data include a density of 1.123±0.06 g/cm³ at 20 °C and a predicted boiling point of 401.6±40.0 °C at 760 mmHg [2]. For procurement purposes, this compound is supplied as a powder with standard purities ranging from 95% to 98% .

1
Stereochemical Control

Chirally pure (2S)-hydroxymethyl building block for enantiomer-specific synthesis workflows

2
Orthogonal Protection

Differential N1-Boc / N4-benzyl protection supports regioselective deprotection sequences

3
Synthetic Handle

(2S)-hydroxymethyl group enables further elaboration beyond N1/N4-substituted piperazines

Irreplaceable Structural Advantages


Generic piperazine intermediates, including the non-hydroxymethyl analog 1-Boc-4-benzylpiperazine (CAS 57260-70-5), lack two critical functionalities essential for advanced synthetic workflows: a stereodefined (2S)-hydroxymethyl handle for downstream elaboration and orthogonal nitrogen protection . The (2S) stereochemical configuration is fixed at the C2 position, and replacing this compound with a racemic mixture or the (R)-enantiomer (CAS 1257855-72-3) would produce diastereomeric products with altered spatial arrangements, potentially compromising the biological activity of the final drug candidate—a known issue in chiral drug development where both enantiomers require separate evaluation for regulatory approval [1]. Additionally, the differential protection pattern (N1-Boc, N4-benzyl) enables regioselective deprotection sequences that are impossible with symmetrically protected or unprotected analogs, making this specific building block non-substitutable in multi-step convergent syntheses.

Stereochemical mismatch

Replacing with the (R)-enantiomer or racemate alters spatial arrangement and may require separate downstream evaluation

Missing functional handle

Non-hydroxymethyl analogs lack the C2 elaboration point, limiting synthetic diversification pathways

Protection group constraints

Symmetrically protected or unprotected analogs cannot support the same regioselective functionalization sequence

Comparative Performance vs. Analogs


Chiral Integrity: (S)- vs. (R)-Enantiomer

The (S)-enantiomer (CAS 947275-34-5) is the enantiopure form of this piperazine building block, with a distinct CAS registry number separate from its (R)-enantiomer (CAS 1257855-72-3) . This separate CAS registration confirms that the two enantiomers are chemically distinct entities requiring individual identification for procurement and regulatory documentation [1].

Chiral Identity
Head-to-head
Distinct CAS registry: (S)- vs. (R)-enantiomer
Enantiomer-attribution review
Wrong enantiomer may produce diastereomeric products with altered context
asymmetric synthesis chiral resolution enantiopure building blocks

Synthetic Utility: Hydroxymethyl vs. Non-Hydroxymethyl

The presence of the (2S)-hydroxymethyl group at the C2 position provides a chemically distinct handle for derivatization, as demonstrated in Gao et al. (2007) where differentially protected 2-(hydroxymethyl)piperazines were synthesized from (2S)-piperazine-2-carboxylic acid and utilized as versatile building blocks for the preparation of biologically active compounds and combinatorial library scaffolds [1]. In contrast, the non-hydroxymethyl analog 1-Boc-4-benzylpiperazine (CAS 57260-70-5) lacks this functional handle entirely .

Functional Handle
Class-level
Target: (2S)-hydroxymethyl present Baseline: lacks hydroxymethyl functionality
Supports synthetic elaboration pathways
Oxidation, esterification, and etherification routes become accessible
building block medicinal chemistry combinatorial library

Orthogonal Protection: Boc-Benzyl vs. Symmetrical

The differential protection pattern (N1-Boc, N4-benzyl) enables sequential, regioselective deprotection that is impossible with symmetrically protected piperazine analogs. The Boc group is acid-labile and cleaved under acidic conditions (e.g., TFA or HCl in dioxane), while the benzyl group requires hydrogenolysis (H2, Pd/C) or strong reductive conditions [1]. This orthogonality is a fundamental principle in advanced organic synthesis that allows for selective N1 or N4 functionalization without affecting the other nitrogen.

Orthogonal Protection
Class-level
Boc (acid-labile) / Benzyl (hydrogenolysis-labile)
Enables regioselective deprotection sequences
Standard deprotection protocols support sequential functionalization
orthogonal deprotection regioselective synthesis protecting group strategy

Regulatory Impact: Enantiopure vs. Racemic

Regulatory guidelines mandate separate evaluation of both enantiomers for chiral drug candidates [1]. The (S)-enantiomer is supplied as a chirally pure building block derived from the chiral pool amino acid (2S)-piperazine-2-carboxylic acid, ensuring stereochemical fidelity in downstream syntheses [2]. Using a racemic mixture instead would introduce stereochemical ambiguity that would require downstream separation of diastereomers and could significantly complicate regulatory filing pathways.

Regulatory Context
Class-level
Enantiopure vs. racemic starting material
Supports enantiomer-attribution review
Use may simplify downstream analytical characterization
FDA regulatory requirements enantiomer evaluation drug approval

Key Application Scenarios


C2-Substituted Piperazine Pharmacophore Synthesis

This compound is ideally suited for projects requiring stereodefined C2-substituted piperazine scaffolds, a chemical space that remains significantly underexplored in drug discovery despite the privileged status of the piperazine ring in medicinal chemistry [1]. The (2S)-hydroxymethyl group provides a chiral handle that can be elaborated via oxidation, esterification, or nucleophilic displacement to introduce diverse pharmacophoric elements while preserving stereochemical integrity. Given that 83% of marketed piperazine drugs are substituted only at the N1 and N4 positions, the C2-functionalized space accessible from this building block represents a strategic opportunity for scaffold diversification [1].

Combinatorial Library Construction

The orthogonal Boc and benzyl protecting groups make this compound an excellent scaffold for parallel synthesis and combinatorial library generation. As demonstrated by Gao et al., differentially protected 2-(hydroxymethyl)piperazines serve as effective chemical scaffolds for the construction of combinatorial libraries targeting biologically active compound space [2]. Sequential deprotection enables the independent functionalization of N1 and N4 positions, while the hydroxymethyl group offers a third diversification point, enabling the rapid generation of structurally diverse compound collections for high-throughput screening campaigns.

CCR5 Antagonist Drug Discovery

Chiral piperazine building blocks are essential intermediates in the synthesis of piperazino-piperidine based CCR5 antagonists, including the clinical candidate Vicriviroc (Sch-D) [3]. The stereochemical configuration of the benzylic substituent is critical for CCR5 binding affinity, and the forward-synthesis approach utilizing chiral piperazine building blocks enables efficient construction of these pharmacologically relevant scaffolds [3]. This compound‘s (2S)-hydroxymethyl group provides a synthetic entry point for introducing the extended pharmacophore elements characteristic of GPCR-targeted chemokine receptor antagonists.

Enantiopure Intermediate for cGMP Manufacturing

For projects advancing toward clinical development, the procurement of well-characterized, enantiopure intermediates is a regulatory necessity [1]. The requirement for separate evaluation of both enantiomers in chiral drug candidates means that synthetic routes built on racemic intermediates face significant analytical and regulatory hurdles. By sourcing the defined (S)-enantiomer (CAS 947275-34-5) as a starting material with documented stereochemical integrity, synthetic and analytical development timelines can be compressed, and the risk of stereochemical ambiguity in downstream intermediates and final APIs can be minimized [1].

Application
Selection Property
Validation Focus
C2-substituted piperazine pharmacophore synthesis
Stereodefined (2S)-hydroxymethyl handle
Stereochemical integrity during elaboration
Combinatorial library construction
Orthogonal Boc/benzyl protecting groups
Independent N1, N4, and C2 diversification
Chemokine receptor antagonist research
Chiral piperazine core for GPCR scaffolds
Stereochemical configuration and binding context
Enantiopure intermediate sourcing
Defined (S)-enantiomer identity
Enantiomer-attribution and synthetic route review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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